2-苯基-1,3-二氧杂环-5-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

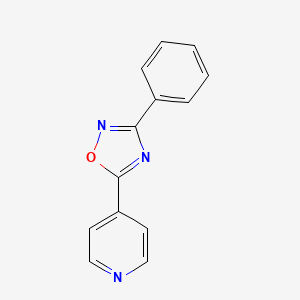

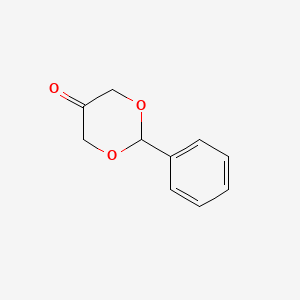

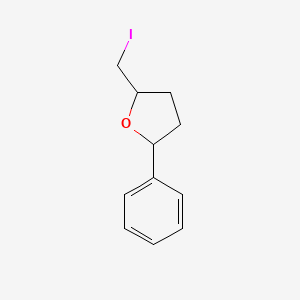

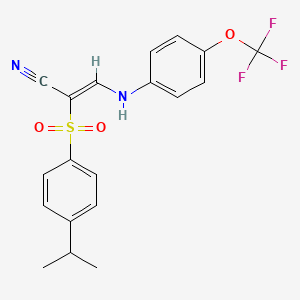

2-Phenyl-1,3-dioxan-5-one is a chemical compound with the molecular formula C10H10O3 . It has a molecular weight of 178.19 and is solid at room temperature . The compound is also known by its IUPAC name, 2-phenyl-1,3-dioxan-5-one .

Synthesis Analysis

The synthesis of 2-Phenyl-1,3-dioxan-5-one can be achieved through the oxidation of a cis-trans mixture of 2-phenyl-1,3-dioxan-5-ol with ruthenium tetraoxide . Another method involves the condensation of glycerol with benzaldehyde, catalyzed by p-toluenesulfonic acid .Molecular Structure Analysis

The InChI code for 2-Phenyl-1,3-dioxan-5-one is 1S/C10H10O3/c11-9-6-12-10 (13-7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2 . This indicates the presence of a phenyl group attached to the 1,3-dioxan-5-one ring.Chemical Reactions Analysis

2-Phenyl-1,3-dioxan-5-one has been observed to undergo dimerization in carbon tetrachloride solution at room temperature . It can also participate in Claisen-Schmidt reactions .Physical And Chemical Properties Analysis

2-Phenyl-1,3-dioxan-5-one has a boiling point of 318.7±42.0 C at 760 mmHg and a melting point of 69-71 C . It is recommended to be stored at room temperature .科学研究应用

化学合成和分子结构分析

- 2-苯基-1,3-二氧杂环-5-酮已用于化学合成,导致形成复杂的分子结构。例如,它在四氯化碳溶液中的二聚化导致形成外消旋 2,10-二苯基-1,3,6,9,11,13-六氧杂螺[4.1.5.2]十四烷,如 X 射线晶体学分析所示 (Collins 等人,1974 年)。

聚合物合成

- 该化合物已用于聚合物的合成。例如,一种衍生物 2-乙基-2-羟甲基三亚甲基碳酸酯用于通过阴离子开环聚合反应生产聚合物,展示了其在聚合物化学中的多功能性 (Kühling 等人,1991 年)。

有机化学中的构象研究

- 研究表明,2-苯基-1,3-二氧杂环-5-酮衍生物提供了对有机分子中构象偏好的见解。例如,对 5-苯基-1,3-二氧杂环的研究证明了取代基如何影响芳基的构象能,为理解分子行为提供了关键信息 (Bailey 等人,2016 年)。

液晶研究

- 它为新型液晶化合物的开发做出了贡献,展示了其在推进材料科学中的作用。该领域的研究导致了具有独特介晶行为的化合物的合成,暗示了其在创造高级材料方面的潜力 (Haramoto 等人,1986 年)。

新型化合物中的电化学和电学性质

- 已经探索了使用 2-苯基-1,3-二氧杂环-5-酮衍生物合成共面双金属酞菁。这些新型化合物表现出不同的电化学性质,这在电子学和材料科学领域具有重要意义 (Özer 等人,2007 年)。

分子建模和构象分析

- 已经使用 NMR 光谱和 X 射线分析等方法对 2-苯基-1,3-二氧杂环-5-酮衍生物进行了详细的分子结构和构象分析。这项研究对于理解复杂有机分子的分子动力学和相互作用至关重要 (Khazhiev 等人,2018 年)。

药物研究和开发

- 在避免具体说明药物用法和副作用的同时,值得注意的是,2-苯基-1,3-二氧杂环-5-酮及其衍生物已被研究其在药物中的潜力。例如,已经对由 2-苯基-1,3-二氧杂环-5-酮衍生物合成的化合物(如 1-苯基-3-苯甲酰氨基-4-苯甲酰吡唑-2-酮-5-酮)进行了研究,表明其在药物化学中的重要性 (Kataeva 等人,2002 年)。

催化过程中的研究

- 2-苯基-1,3-二氧杂环-5-酮一直是催化过程研究的主题,例如在铜基催化剂上的分解。这项研究对于理解催化机理和开发新的催化体系至关重要 (Červený 等人,2007 年)。

作用机制

Target of Action

2-Phenyl-1,3-dioxan-5-one is a synthetic compound that is primarily used as a starting material in the synthesis of other compounds . Its primary targets are the molecules it reacts with in these synthesis reactions.

Mode of Action

The compound interacts with its targets through chemical reactions. For example, it can undergo ring-opening polymerization with ε-caprolactone in the presence of tin (II) 2-ethylhexanoate (Sn (oct) 2) . It can also dimerize in carbon tetrachloride solution at room temperature .

Biochemical Pathways

2-Phenyl-1,3-dioxan-5-one is involved in the synthesis of cyclic acetals such as 2-phenyl-1,3-dioxan-5-ol or 2-phenyl-1,3-dioxolane-4-methanol . These are important reaction intermediates in the production of dihydroxyacetone and 1,2-propanediol .

Pharmacokinetics

Its physical properties such as its boiling point (3187±420 C at 760 mmHg) and melting point (69-71 C) suggest that it is likely to have low bioavailability .

Result of Action

The primary result of the action of 2-Phenyl-1,3-dioxan-5-one is the formation of other compounds through chemical reactions. For example, it can be used to synthesize 5-benzyloxy1,3-dioxan-2-one, a carbonate of glycerol monomer .

Action Environment

The action of 2-Phenyl-1,3-dioxan-5-one is influenced by environmental factors such as temperature and the presence of other chemicals. For example, its dimerization occurs at room temperature in carbon tetrachloride solution . Its reaction with glycerol and benzaldehyde to produce cyclic acetals is influenced by the concentration of benzaldehyde, the temperature, and the presence of an acidic resin catalyst .

安全和危害

未来方向

While specific future directions for 2-Phenyl-1,3-dioxan-5-one are not mentioned in the search results, its potential uses in the synthesis of other compounds and participation in various chemical reactions suggest that it could have applications in the development of new synthetic methods and materials .

属性

IUPAC Name |

2-phenyl-1,3-dioxan-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDCQVDEHZTFHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)COC(O1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methylbicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B2960553.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-propan-2-ylacetamide](/img/structure/B2960560.png)